2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide

Catalog No.
S548411
CAS No.
1046859-34-0
M.F
C20H18Cl2F3N7O2
M. Wt
516.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)ph...

CAS Number

1046859-34-0

Product Name

2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide

IUPAC Name

2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide

Molecular Formula

C20H18Cl2F3N7O2

Molecular Weight

516.3

InChI

InChI=1S/C20H18Cl2F3N7O2/c21-11-6-13(22)16(15(7-11)34-5-4-32-3-1-2-28-32)17-12-8-31(9-14(12)29-18(26)30-17)19(33)27-10-20(23,24)25/h1-3,6-7H,4-5,8-10H2,(H,27,33)(H2,26,29,30)

InChI Key

GVSHPPIHCUEEAH-UHFFFAOYSA-N

SMILES

C1C2=C(CN1C(=O)NCC(F)(F)F)N=C(N=C2C3=C(C=C(C=C3Cl)Cl)OCCN4C=CC=N4)N

Solubility

soluble in DMSO

Synonyms

PF4942847; PF-4942847; PF 4942847; PF04942847

Description

The exact mass of the compound PF-4942847 is 515.08511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic molecule characterized by its unique structural features. It belongs to the class of pyrrolo-pyrimidines and incorporates various functional groups that contribute to its potential biological activity. The molecular formula of this compound is C22H21Cl2F3N7O2C_{22}H_{21}Cl_{2}F_{3}N_{7}O_{2}, indicating the presence of multiple halogen atoms, nitrogen atoms, and a carboxamide functional group, which are often associated with pharmacological properties.

The chemical reactivity of this compound can be attributed to its functional groups. The carboxamide group can participate in nucleophilic substitution reactions, while the dichloro and trifluoroethyl groups can influence the compound's electrophilicity and lipophilicity. Additionally, the presence of the pyrazole moiety may allow for coordination with metal ions or participation in cycloaddition reactions.

Preliminary studies suggest that compounds similar to 2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide exhibit significant biological activities. For instance, derivatives of pyrrolo-pyrimidines have been reported to demonstrate cytotoxic effects against various cancer cell lines, potentially making them candidates for anticancer therapies . The presence of halogen atoms in the structure often enhances biological activity due to increased lipophilicity and improved binding affinity to biological targets.

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrrolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Introduction of Functional Groups: The dichloro and trifluoroethyl groups may be introduced via halogenation reactions or through the use of specific reagents that provide these functionalities.
  • Final Coupling Reactions: The pyrazole moiety can be synthesized separately and then coupled with the pyrrolo-pyrimidine framework through nucleophilic substitution or coupling reactions.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purities.

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents for cancer treatment due to its observed cytotoxicity against cancer cell lines. Additionally, its unique structure may allow for further exploration in fields such as agrochemicals or materials science.

Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors implicated in disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to elucidate binding interactions and kinetics.

Several compounds share structural similarities with 2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-thiohydantoinContains a thiohydantoin structureAnticancer properties reported
2-amino-N-(trifluoroethyl)acetamideSimpler structure with trifluoroethyl groupPotentially active against various targets
4-[[(3aR,5aR)-5a-methyl-3a-(5-methylpyridine-3-carbonyl)amino]-1-propanoyl]amino]butanoic acidContains multiple amino acid derivativesInvestigated for neuroprotective effects

The uniqueness of 2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide lies in its complex arrangement of halogenated and nitrogenous components that may enhance its pharmacological profile compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

515.08511

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Mehta PP, Whalen P, Baxi SM, Kung PP, Yamazaki S, Yin MJ. Effective targeting  of triple-negative breast cancer cells by PF-4942847, a novel oral inhibitor of Hsp 90. Clin Cancer Res. 2011 Aug 15;17(16):5432-42. doi: 10.1158/1078-0432.CCR-11-0592. Epub 2011 Jun 29. PubMed PMID: 21715568.

Explore Compound Types